Methyl 2-methylbenzenesulfonate

Übersicht

Beschreibung

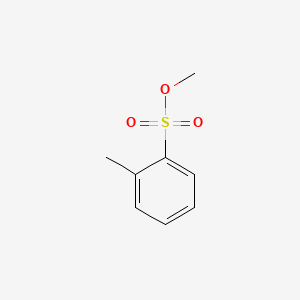

Methyl 2-methylbenzenesulfonate, also known as this compound, is an organic compound with the molecular formula C8H10O3S. It is a derivative of benzenesulfonic acid where the hydrogen atom of the sulfonic acid group is replaced by a methyl group. This compound is commonly used in organic synthesis as a methylating agent and has various applications in scientific research and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 2-methylbenzenesulfonate can be synthesized through the esterification of 2-methylbenzenesulfonic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of benzenesulfonic acid, 2-methyl-, methyl ester involves similar esterification processes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the product. The industrial process may also involve purification steps such as distillation and crystallization to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-methylbenzenesulfonate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.

Hydrolysis: It can be hydrolyzed back to 2-methylbenzenesulfonic acid and methanol under acidic or basic conditions.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

Reducing Agents: Reducing agents like lithium aluminum hydride can be used for reduction reactions.

Major Products

Substitution Products: Depending on the nucleophile, various substituted benzenesulfonates can be formed.

Oxidation Products: Oxidation typically yields sulfonic acids.

Reduction Products: Reduction can produce sulfides or thiols.

Wissenschaftliche Forschungsanwendungen

Methylation Agent

Methyl 2-methylbenzenesulfonate is primarily used as a methylating agent in organic synthesis. It facilitates the transfer of methyl groups to various substrates, which is crucial in the synthesis of complex organic molecules.

- C-Methylation of Compounds : It has been effectively used for the C-methylation of perbromothiophene to synthesize tribromo-methyl thiophene in the presence of butyllithium. This reaction showcases its utility in modifying aromatic compounds to enhance their reactivity or alter their properties .

- Nickel-Catalyzed Methylation : The compound is also employed in nickel-catalyzed methylation reactions of unactivated alkyl halides and acid chlorides, resulting in the preparation of various methylated alkanes and ketones. This application is significant for producing derivatives that are otherwise challenging to synthesize .

Polymer Chemistry

This compound plays a crucial role in the field of polymer chemistry:

- Ethylene Polymerization : It is utilized in the polymerization of ethylene, where it acts as a precursor for synthesizing imine ligands and palladium complexes. These complexes are essential for effective catalysis in polymerization processes, leading to the creation of high-performance polymers .

- Cation-Exchanger Films : The compound is involved in the preparation of thin cation-exchanger films through plasma polymerization techniques. These films exhibit high permselectivity and low resistance, making them suitable for applications requiring efficient ion transport and conductivity. For instance, films created with this compound demonstrated a K+ ion transference number of 0.99 and a low resistance value of 0.04 ω-cm² in aqueous solutions .

Pharmaceutical Applications

In pharmaceutical research, this compound serves as an important intermediate:

- Synthesis of Active Pharmaceutical Ingredients (APIs) : The compound's ability to act as a methylating agent allows for the modification of pharmaceutical compounds, enhancing their biological activity or solubility. For example, it has been used to synthesize theobromine from 3-methylxanthine by transferring a methyl group effectively .

- Potential Toxicity Studies : Research has also focused on evaluating the safety and toxicity profiles of compounds synthesized using this compound, ensuring that new drugs meet safety standards before clinical trials .

Table 1: Summary of Applications

| Application Area | Description | Key Findings/Outcomes |

|---|---|---|

| Methylation Reactions | Used for C-methylation of various organic substrates | Effective transfer of methyl groups |

| Polymer Chemistry | Involved in ethylene polymerization and cation-exchanger films | High permselectivity; low resistance |

| Pharmaceutical Synthesis | Acts as a methylating agent for APIs | Enhances biological activity of compounds |

| Toxicity Studies | Evaluates safety profiles of synthesized compounds | Ensures compliance with safety standards |

Case Study Example :

In one study, researchers utilized this compound to synthesize various imine ligands with high yields (up to 91%). These ligands were then used to create palladium complexes that proved effective in catalyzing ethylene polymerization reactions .

Wirkmechanismus

The mechanism of action of benzenesulfonic acid, 2-methyl-, methyl ester primarily involves its role as a methylating agent. The compound donates a methyl group to various substrates through nucleophilic substitution reactions. The sulfonate group acts as a good leaving group, facilitating the transfer of the methyl group to the nucleophile. This mechanism is widely utilized in organic synthesis to introduce methyl groups into molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl benzenesulfonate: Similar structure but without the 2-methyl substitution.

Ethyl benzenesulfonate: Similar ester but with an ethyl group instead of a methyl group.

Methyl p-toluenesulfonate: Similar ester but with a para-methyl substitution on the benzene ring

Uniqueness

Methyl 2-methylbenzenesulfonate is unique due to the presence of the 2-methyl group, which can influence its reactivity and steric properties. This substitution can affect the compound’s behavior in chemical reactions, making it distinct from other similar esters .

Biologische Aktivität

Methyl 2-methylbenzenesulfonate, a sulfonate ester, has garnered attention in various biological studies due to its potential therapeutic applications and implications in toxicology. This article explores its biological activity, including anticancer properties, genotoxicity, and other relevant findings from diverse sources.

Chemical Structure and Properties

This compound is classified as a sulfonate ester with the chemical formula . Its structure features a methyl group attached to the 2-position of the benzenesulfonate moiety. This structural configuration influences its reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related sulfonate compounds. For instance, derivatives of benzenesulfonates have shown significant activity against various cancer cell lines, including leukemia and brain cancers.

- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and autophagy in cancer cells. Specific pathways involved include the p53-dependent and p53-independent mechanisms, indicating a multitargeted approach to cancer treatment .

- Case Study : In a study evaluating several benzenesulfonate derivatives, compounds with structural similarities to this compound exhibited IC50 values ranging from 0.097 µM to 10.19 µM against different cancer cell lines, demonstrating their potential as effective anticancer agents .

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| BS1 | K562 | 0.172 | 144.51 |

| BS3 | PANC-1 | 0.097 | 97.06 |

| BS4 | MCF-7 | 4.599 | 63.70 |

Genotoxicity

This compound has been identified as a potential genotoxic agent in both bacterial and mammalian systems.

- Bacterial Assays : In studies using Salmonella typhimurium strains, methyl benzenesulfonate was tested for its ability to induce mutations. The results indicated no significant increase in mutant colonies at any dose level, suggesting that while it may possess genotoxic potential, it does not act as a strong mutagen under the conditions tested .

- Toxicological Findings : In acute toxicity tests, the compound exhibited an LD50 greater than 5 g/kg in oral studies with rodents, indicating low acute toxicity . However, mild eye irritation was noted in animal studies, emphasizing the need for caution during handling .

Biological Interactions

The biological interactions of this compound extend beyond anticancer activity and genotoxicity:

- Cellular Effects : Studies indicate that exposure to methyl benzenesulfonate can alter sleep patterns and induce convulsions in animal models, highlighting its neuroactive properties .

- Metabolic Impact : Research has shown that this compound can impair liver function when administered at lethal doses in animal studies . These findings necessitate further investigation into its safety profile.

Eigenschaften

IUPAC Name |

methyl 2-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S/c1-7-5-3-4-6-8(7)12(9,10)11-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXCVRQKOVCRCIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1S(=O)(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9066885 | |

| Record name | Benzenesulfonic acid, 2-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23373-38-8 | |

| Record name | Benzenesulfonic acid, 2-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23373-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonic acid, 2-methyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023373388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 2-methyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 2-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.